((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
CAS No.: 1147531-02-9
Cat. No.: VC2708984
Molecular Formula: C13H20BrNO3Si
Molecular Weight: 346.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147531-02-9 |
|---|---|
| Molecular Formula | C13H20BrNO3Si |
| Molecular Weight | 346.29 g/mol |
| IUPAC Name | (2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 |
| Standard InChI Key | AJHKCQCIDTWCDA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Structural Characteristics
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane features a benzyl group with bromo and nitro substituents at the 2 and 6 positions, respectively. The benzyl oxygen is connected to a tert-butyldimethylsilyl group, which serves as a protecting group for the hydroxyl functionality. The presence of both electron-withdrawing groups (nitro and bromo) on the aromatic ring significantly influences the compound's reactivity profile.
Physical Properties
The compound exists as a liquid at standard conditions, with physical characteristics that make it suitable for laboratory handling and applications in organic synthesis . Although comprehensive physical data is limited in the available literature, the compound is expected to share certain properties with similar silyl ethers.
Table 1: Physical Properties of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
| Property | Value/Description |
|---|---|
| Physical State | Liquid |
| Color | Not specified (likely colorless to pale yellow) |
| Solubility | Limited water solubility, soluble in most organic solvents |
| Stability | Hydrolytically sensitive |
Chemical Reactivity and Transformations
Reactivity Profile
The compound's reactivity is dominated by several key functional groups:
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The tert-butyldimethylsilyl (TBDMS) protecting group, which can be selectively cleaved under specific conditions
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The bromine substituent, which can participate in various coupling reactions
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The nitro group, which can be reduced to an amine or participate in nucleophilic aromatic substitution
Key Transformations
Table 2: Potential Chemical Transformations of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
| Transformation | Reagents | Expected Product |
|---|---|---|
| Deprotection | TBAF, THF | 2-Bromo-6-nitrobenzyl alcohol |
| Nitro reduction | H₂, Pd/C or Fe/HCl | ((2-Bromo-6-aminobenzyl)oxy)(tert-butyl)dimethylsilane |
| Bromide coupling | Pd catalysts, organometallic reagents | Aryl-substituted derivatives |
| Hydrolysis | Aqueous acid | 2-Bromo-6-nitrobenzyl alcohol |
Applications in Chemical Research
Synthetic Utility
The compound serves several important functions in organic synthesis:
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As a protected intermediate in multistep synthesis
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As a building block for more complex molecular structures
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In the preparation of specialized reagents for cross-coupling reactions
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As a precursor to functionalized benzyl derivatives with potential biological activity
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the properties and applications of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane:
Table 3: Comparison with Related Silyl Ether Compounds
Regulatory Considerations
Due to its specialized nature, ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is primarily used in research and development settings. As such, it may be subject to various regulatory frameworks:
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Restricted to professional use in laboratory environments
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Subject to standard chemical control regulations
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Requires appropriate hazard communication through safety data sheets
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May have specific transportation requirements based on its hazard classification
Future Research Directions
The unique structural features of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane suggest several promising avenues for future investigation:
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Development of stereoselective synthetic methodologies utilizing its functional groups
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Exploration of catalytic applications, particularly in cross-coupling chemistry
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Investigation of structure-activity relationships for potential biological applications
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Development of novel protecting group strategies based on its selective reactivity
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